molecular formula C13H17ClN2O3S B2905449 2-Methyl-4-[(piperidine-1-carbonyl)amino]benzenesulfonyl chloride CAS No. 678185-67-6

2-Methyl-4-[(piperidine-1-carbonyl)amino]benzenesulfonyl chloride

Cat. No. B2905449
CAS RN: 678185-67-6
M. Wt: 316.8
InChI Key: XSMYLQKIJNFFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-4-[(piperidine-1-carbonyl)amino]benzenesulfonyl chloride” is a chemical compound with the molecular formula C13H17ClN2O3S and a molecular weight of 316.8 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-[(piperidine-1-carbonyl)amino]benzenesulfonyl chloride” is represented by the formula C13H17ClN2O3S . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S).


Physical And Chemical Properties Analysis

The physical state of “2-Methyl-4-[(piperidine-1-carbonyl)amino]benzenesulfonyl chloride” is solid . The predicted melting point is 196.99°C, and the predicted boiling point is approximately 501.5°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3 .

Safety and Hazards

“2-Methyl-4-[(piperidine-1-carbonyl)amino]benzenesulfonyl chloride” is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the supplier .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-Methyl-4-[(piperidine-1-carbonyl)amino]benzenesulfonyl chloride”, is an important task of modern organic chemistry .

properties

IUPAC Name

2-methyl-4-(piperidine-1-carbonylamino)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-10-9-11(5-6-12(10)20(14,18)19)15-13(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMYLQKIJNFFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)N2CCCCC2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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